5,5-DIMETHYL-3-[(1,2,3,4-TETRAHYDRO-1-ISOQUINOLINYLMETHYL)AMINO]-2-CYCLOHEXEN-1-ONE
Overview
Description
5,5-DIMETHYL-3-[(1,2,3,4-TETRAHYDRO-1-ISOQUINOLINYLMETHYL)AMINO]-2-CYCLOHEXEN-1-ONE is a complex organic compound featuring a cyclohexenone core with a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-DIMETHYL-3-[(1,2,3,4-TETRAHYDRO-1-ISOQUINOLINYLMETHYL)AMINO]-2-CYCLOHEXEN-1-ONE typically involves multicomponent reactions. One common approach is the CuI-catalyzed three-component coupling of tetrahydroisoquinoline, benzaldehydes, and 2-naphthol . This method does not require external oxidants and is efficient in producing the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable synthetic methodologies, such as multicomponent reactions, are likely to be employed to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5,5-DIMETHYL-3-[(1,2,3,4-TETRAHYDRO-1-ISOQUINOLINYLMETHYL)AMINO]-2-CYCLOHEXEN-1-ONE can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the amino group or the cyclohexenone ring.
Common Reagents and Conditions
Oxidation: H₂O₂, TBHP
Reduction: NaBH₄
Substitution: Various nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
5,5-DIMETHYL-3-[(1,2,3,4-TETRAHYDRO-1-ISOQUINOLINYLMETHYL)AMINO]-2-CYCLOHEXEN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5,5-DIMETHYL-3-[(1,2,3,4-TETRAHYDRO-1-ISOQUINOLINYLMETHYL)AMINO]-2-CYCLOHEXEN-1-ONE involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with various enzymes and receptors, potentially modulating their activity . This interaction can lead to a range of biological effects, including neuroprotection and anti-inflammation.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydroisoquinoline: A simpler analog with similar biological activities.
N-benzyl tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
Uniqueness
5,5-DIMETHYL-3-[(1,2,3,4-TETRAHYDRO-1-ISOQUINOLINYLMETHYL)AMINO]-2-CYCLOHEXEN-1-ONE is unique due to its cyclohexenone core, which imparts distinct chemical reactivity and biological activity compared to its simpler analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5,5-dimethyl-3-(1,2,3,4-tetrahydroisoquinolin-1-ylmethylamino)cyclohex-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-18(2)10-14(9-15(21)11-18)20-12-17-16-6-4-3-5-13(16)7-8-19-17/h3-6,9,17,19-20H,7-8,10-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRUBPNOERRMGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NCC2C3=CC=CC=C3CCN2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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